

¹H NMR spectrum of diethyl 2-hydroxypentanedioate

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Compound of Interest

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An In-depth Guide to the ¹H NMR Spectrum of **Diethyl 2-hydroxypentanedioate**

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of **diethyl 2-hydroxypentanedioate**. Aimed at researchers and professionals in drug development and chemical synthesis, this document deconstructs the spectrum by examining the underlying principles of chemical shifts, spin-spin coupling, and integration. We will explore the theoretical basis for the expected spectral features, including the impact of the chiral center on adjacent protons and the characteristic behavior of the hydroxyl group. This guide culminates in a detailed experimental protocol for acquiring a high-quality spectrum and presents data in a clear, accessible format to aid in the structural verification of this important synthetic intermediate.

Introduction: The Structural Significance of Diethyl 2-hydroxypentanedioate

Diethyl 2-hydroxypentanedioate, also known as diethyl 2-hydroxyglutarate, is a versatile diester with applications in organic synthesis, often serving as an intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals.^{[1][2]} Its structure features two ethyl ester groups and a hydroxyl group on a five-carbon backbone, creating a chiral center at the C2 position.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. ^1H NMR, in particular, provides precise information about the electronic environment of each proton, their connectivity, and their relative abundance. A thorough understanding of the ^1H NMR spectrum is therefore critical for confirming the identity and purity of **diethyl 2-hydroxypentanedioate** in any research or development setting. This guide explains the causality behind the expected spectral patterns, providing a predictive framework grounded in established NMR principles.

Theoretical ^1H NMR Spectral Analysis

The structure of **diethyl 2-hydroxypentanedioate** contains several distinct proton environments, each giving rise to a unique signal in the ^1H NMR spectrum. The following analysis breaks down the spectrum by signal, predicting the chemical shift, multiplicity, and integration for each proton group.

Chemical Shift (δ): Unraveling Electronic Environments

The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms and anisotropic effects from π -systems (like carbonyls) deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3][4]

- H_a (-CH(OH)-): The single proton on C2 is attached to a carbon bearing both a hydroxyl group and an ester carbonyl group. The strong deshielding effect of the adjacent oxygen atom shifts this signal significantly downfield, typically into the 4.2-4.4 ppm range.[5][6]
- $\text{H}_g \& \text{H}_e$ (-O-CH₂-CH₃): The methylene protons of the two ethyl ester groups are adjacent to an oxygen atom. This inductive effect places them in the 4.1-4.3 ppm region.[7] While they are chemically inequivalent due to their different positions relative to the C2 hydroxyl group, their chemical shifts are often very similar and may overlap.
- H_d (-CH₂- at C4): These protons are alpha to a carbonyl group, which deshields them. Their signal is expected around 2.4-2.6 ppm.[7][8]
- $\text{H}_{b,c}$ (-CH₂- at C3): Positioned between the C2 chiral center and the C4 methylene group, these protons are expected in the 1.9-2.2 ppm range.[8] A critical feature here is that the presence of the chiral center at C2 makes these two protons diastereotopic. They are

magnetically and chemically inequivalent, meaning they will have slightly different chemical shifts and will couple to each other.

- **H_h & H_f (-O-CH₂-CH₃):** The terminal methyl protons of the ethyl esters are in a standard alkyl environment, shielded from the electronegative groups. They will appear upfield, in the 1.2-1.4 ppm range.[4][5]
- **-OH Proton:** The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, temperature, and the presence of any acidic or basic impurities.[6] It can appear anywhere from 2.0 to 5.0 ppm or even broader.[9] Its signal is often a broad singlet due to rapid chemical exchange.[10]

Spin-Spin Coupling (J): Mapping Connectivity

Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent protons on adjacent carbons. The splitting pattern is described by the $n+1$ rule, where n is the number of neighboring protons. The magnitude of this interaction is the coupling constant, J , measured in Hertz (Hz).

- **H_h & H_f (Triplets):** The methyl protons of the ethyl groups are adjacent to the two methylene protons (H_g and H_e). Following the $n+1$ rule (2+1=3), their signals will be triplets with a typical 3J value of ~7 Hz.[11]
- **H_g & H_e (Quartets):** Conversely, the methylene protons of the ethyl groups are coupled to the three methyl protons (H_h and H_f). Their signals will therefore be quartets (3+1=4) with the same 3J of ~7 Hz.[11]
- **H_d (Triplet):** The C4 methylene protons are adjacent to the two C3 protons. They are expected to appear as a triplet (2+1=3), assuming the coupling constants to both C3 protons are similar.
- **H_a (Triplet or Multiplet):** The C2 proton is coupled to the two diastereotopic protons on C3. This will result in a more complex pattern, often a triplet or a multiplet. If conditions allow (e.g., in a non-exchanging solvent like DMSO-d₆), it may also show coupling to the hydroxyl proton.[12]

- H_{b,c} (Multiplet): As diastereotopic protons, H_b and H_c will couple to each other (geminal coupling, ²J), to the C₂ proton (³J), and to the two C₄ protons (³J). This complex coupling will result in a higher-order multiplet that can be challenging to resolve at lower field strengths.
- -OH (Singlet): Due to rapid proton exchange with trace amounts of water or other hydroxyl-containing species, the coupling between the -OH proton and the adjacent C₂ proton is often not observed.^[6] This results in a broad singlet. This can be confirmed experimentally with a D₂O shake.

Integration: Quantifying the Protons

The area under each signal in the ¹H NMR spectrum is directly proportional to the number of protons generating that signal. For **diethyl 2-hydroxypentanedioate** (C₉H₁₆O₅), the expected integration ratios are:

- -CH(OH)- (H_a): 1H
- -CH₂- (H_{b,c}): 2H
- -CH₂- (H_d): 2H
- -O-CH₂- x 2 (H_{e,g}): 4H
- -CH₃ x 2 (H_{f,h}): 6H
- -OH: 1H

Data Summary: Predicted ¹H NMR Spectrum

The predicted spectral data for **diethyl 2-hydroxypentanedioate** in a standard solvent like CDCl₃ are summarized below.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|--------------|--|--------------------------|------------------------------|-------------|
| Hf, Hh | -O-CH ₂ -CH ₃ (x2) | 1.2 – 1.4 | Triplet (t) | 6H |
| Hb, Hc | -CH(OH)-CH ₂ - | 1.9 – 2.2 | Multiplet (m) | 2H |
| Hd | -CH ₂ -COOEt | 2.4 – 2.6 | Triplet (t) | 2H |
| He, Hg | -O-CH ₂ -CH ₃ (x2) | 4.1 – 4.3 | Quartet (q) | 4H |
| Ha | -CH(OH)- | 4.2 – 4.4 | Triplet (t) or Multiplet (m) | 1H |
| -OH | -OH | 2.0 – 5.0 (variable) | Broad Singlet (br s) | 1H |

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a standardized acquisition procedure.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **diethyl 2-hydroxypentanedioate** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
- Standard: Add a small amount (1-2 μ L of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point. [\[13\]](#)
- Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved.
- Filtering (Optional): If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

Data Acquisition

The following are typical acquisition parameters on a 400 MHz spectrometer.

- Experiment: Standard 1D Proton (^1H)
- Solvent: CDCl_3
- Temperature: 298 K (25 °C)
- Pulse Program: A standard 90° pulse program (e.g., ' zg30' on Bruker instruments).
- Spectral Width: 0-12 ppm
- Number of Scans: 8 to 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.
- Relaxation Delay (d1): 1-2 seconds.

Protocol for D_2O Exchange

To definitively identify the hydroxyl proton signal, a D_2O exchange experiment is invaluable.[6]

- Acquire Initial Spectrum: Run the standard ^1H NMR spectrum as described above.
- Add D_2O : Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D_2O) to the sample.
- Mix: Re-cap the tube and shake gently for about 30 seconds to facilitate the exchange of the -OH proton for a deuterium atom (-OD).
- Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ^1H NMR spectrum using the same parameters.
- Analysis: Compare the two spectra. The signal corresponding to the -OH proton will have disappeared or significantly diminished in the second spectrum.

Visualization

Molecular Structure and Proton Relationships

The following diagram illustrates the molecular structure of **diethyl 2-hydroxypentanedioate** with all unique proton environments labeled according to the assignments used in this guide.

Caption: Labeled structure of **diethyl 2-hydroxypentanedioate**.

Conclusion

The ^1H NMR spectrum of **diethyl 2-hydroxypentanedioate** is rich with information that confirms its unique structural features. The downfield signals of the methine and ester methylene protons, the characteristic triplet-quartet patterns of the ethyl groups, and the complex multiplets arising from the aliphatic backbone provide a definitive fingerprint for the molecule. The variable nature of the hydroxyl proton signal, while sometimes complicating interpretation, can be unambiguously assigned using a D_2O exchange experiment. By understanding the chemical principles that govern this spectrum, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

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